Etc-159

描述

ETC-159 是一种新型的小分子药物候选者,针对多种癌症,包括结直肠癌、卵巢癌和胰腺癌。 它是一种 Wnt 信号通路抑制剂,该通路促进癌症的生长和扩散 。 该化合物是新加坡首个公开资助的药物候选者,已进入人体首次试验,目前处于 1 期临床试验阶段 .

准备方法

合成路线和反应条件: ETC-159 是通过一系列化学反应合成的,这些反应涉及其核心结构的形成以及随后的功能化。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学转化。有关合成路线和反应条件的具体细节是专有的,未公开披露。

工业生产方法: this compound 的工业生产涉及将实验室合成扩大到更大的规模,确保最终产品的一致性和纯度。该过程包括优化反应条件、纯化步骤和质量控制措施,以符合监管标准。生产方法旨在高效且经济,同时保持高品质标准。

化学反应分析

反应类型: ETC-159 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰 this compound 中存在的官能团。

取代: this compound 可以进行取代反应,其中特定原子或基团被其他原子或基团取代。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成氧化衍生物,而还原可以产生 this compound 的还原形式。取代反应可以导致各种取代衍生物。

科学研究应用

Targeted Cancers

ETC-159 has been investigated for its effectiveness against several types of cancers:

Clinical Trials and Case Studies

This compound has progressed through various phases of clinical trials, providing insights into its effectiveness and safety:

- Phase 1B Trials : These trials focus on assessing this compound as a monotherapy for genetically defined subgroups of colorectal cancer patients with limited treatment options. The combination with immune checkpoint inhibitors is also being evaluated to enhance responses in tumors previously resistant to such therapies .

- Preclinical Models : Research involving patient-derived xenografts has demonstrated that this compound can significantly inhibit tumor growth in models with RSPO translocations. Notably, treatment led to a marked decrease in stem cell markers and an increase in differentiation markers, suggesting a shift towards less aggressive tumor behavior .

- Tumor Necrosis Studies : In osteosarcoma models, this compound has been shown to induce significant tumor necrosis and disrupt vascular development, indicating its potential as a therapeutic agent in high-grade cancers with poor prognoses .

Efficacy of this compound in Preclinical Studies

Clinical Trial Phases

| Phase | Focus Area | Status |

|---|---|---|

| Phase 1B | Colorectal cancer with RSPO fusion | Ongoing |

| Phase 2 | Combination therapy with immune checkpoint inhibitors | Planned |

作用机制

ETC-159 通过抑制酶刺猬蛋白 (PORCN) 发挥作用,刺猬蛋白参与 Wnt 蛋白的翻译后修饰 。 通过阻断 PORCN,this compound 阻止了 Wnt 蛋白的分泌和活性,从而抑制了 Wnt 信号通路 。 这导致癌细胞增殖和肿瘤生长减少 。 涉及的分子靶标和通路包括 Wnt/β-连环蛋白信号通路 .

类似化合物:

LGK974: 另一种刺猬蛋白抑制剂,靶向 Wnt 信号通路。

C59: 刺猬蛋白的小分子抑制剂,具有类似的作用机制。

WNT974: 一种通过靶向刺猬蛋白抑制 Wnt 信号通路的化合物。

比较: this compound 在其作为新加坡首个公开资助的癌症药物候选者进入临床试验方面是独一无二的 。 它在临床前和早期临床研究中显示出令人鼓舞的结果,特别是在由高 Wnt 信号驱动的癌症中 。 与其他类似化合物相比,this compound 在多种癌症模型中表现出强大的活性,目前正在评估其增强免疫疗法有效性的潜力 .

相似化合物的比较

LGK974: Another porcupine inhibitor that targets the Wnt signaling pathway.

C59: A small molecule inhibitor of porcupine with similar mechanisms of action.

WNT974: A compound that also inhibits the Wnt signaling pathway by targeting porcupine.

Comparison: ETC-159 is unique in its development as the first publicly funded cancer drug candidate from Singapore to reach clinical trials . It has shown promising results in preclinical and early clinical studies, particularly in cancers driven by high Wnt signaling . Compared to other similar compounds, this compound has demonstrated robust activity in multiple cancer models and is being evaluated for its potential to enhance the effectiveness of immunotherapy .

生物活性

ETC-159 is a novel small molecule inhibitor targeting the Porcupine (PORCN) enzyme, which plays a critical role in the secretion of Wnt ligands. The Wnt signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous cancers, particularly those characterized by high Wnt signaling activity. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting PORCN, thereby blocking the secretion of Wnt proteins. This results in reduced Wnt/β-catenin signaling, which is often upregulated in certain cancers. The inhibition leads to:

- Decreased Cell Proliferation : Studies have shown that treatment with this compound significantly reduces proliferation markers in cancer cells.

- Induction of Differentiation : It promotes differentiation in cancer cells, shifting their transcriptomic profile towards that of more mature cell types.

- Altered Gene Expression : RNA sequencing analyses indicate widespread transcriptional changes following treatment, including downregulation of stem cell markers and upregulation of differentiation genes .

Table 1: Summary of Biological Effects Induced by this compound

Preclinical Studies

This compound has been evaluated in various preclinical models, demonstrating robust anti-tumor activity across multiple cancer types:

- Colorectal Cancer (CRC) : In CRC models with R-spondin translocations, this compound treatment led to a significant reduction in tumor growth and promoted differentiation .

- Xenograft Models : In xenograft studies involving human cancer cell lines, this compound effectively inhibited tumor growth and induced necrosis within tumors .

- Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, with complete oral bioavailability and a plasma half-life sufficient to maintain therapeutic levels post-administration .

Case Study: Efficacy in Patient-Derived Xenografts

In a study involving patient-derived colon cancer xenografts with confirmed R-spondin fusions, treatment with this compound resulted in notable tumor growth inhibition. The tumors displayed a slow response initially but eventually showed significant reductions in size after consistent treatment .

Clinical Studies

This compound has progressed through clinical trials since its development by Duke-NUS Medical School and A*STAR. A Phase I extension study has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, including colorectal and endometrial cancers. The preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects .

Table 2: Clinical Trial Phases for this compound

属性

IUPAC Name |

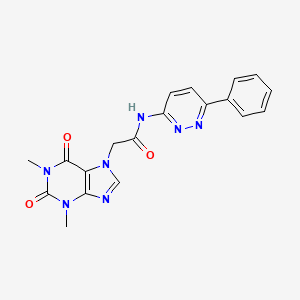

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638250-96-0 | |

| Record name | ETC-159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETC-159 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。